2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid
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Overview
Description
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is an organic compound that features a diazenyl group (-N=N-) linking a benzoic acid moiety to a pyrazole ring. This compound is notable for its potential applications in various fields, including materials science, medicinal chemistry, and as a ligand in coordination chemistry. The presence of the diazenyl group imparts unique electronic properties, making it a subject of interest for researchers exploring azo compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid typically involves the diazotization of 3,5-dimethyl-1H-pyrazole followed by a coupling reaction with benzoic acid. The general steps are as follows:
Diazotization: 3,5-dimethyl-1H-pyrazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid involves its interaction with molecular targets through the diazenyl group. This group can participate in electron transfer reactions, making the compound a potential redox-active agent. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid: Similar structure with an imidazole ring instead of a pyrazole ring.
2-[(E)-(2-hydroxy naphthalen-1-yl)diazenyl]benzoic acid: Features a naphthalene ring, providing different electronic properties.
Uniqueness
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is unique due to the presence of the 3,5-dimethyl-1H-pyrazole ring, which can influence its electronic properties and reactivity. This makes it distinct from other azo compounds and potentially useful in applications where specific electronic characteristics are desired.
Biological Activity
The compound 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is a derivative of pyrazole that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of hydrazine derivatives with aromatic compounds. A common synthetic route involves:
- Formation of the Pyrazole Ring : The initial step often includes the condensation of 3,5-dimethyl-1H-pyrazole with suitable diazotization agents.
- Azo Coupling : The resulting pyrazole is then coupled with benzoic acid derivatives to form the target azo compound.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from 3,5-dimethylpyrazole have been evaluated for their effectiveness against various bacterial strains. The synthesized compounds showed moderate to high activity when compared to standard antibiotics such as ciprofloxacin .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound Name | Activity Against Bacteria | Reference |
---|---|---|
This compound | Moderate | |
Ciprofloxacin | High | |
Other synthesized pyrazoles | Variable |
Antitumor Activity
Pyrazole derivatives have also shown promise in antitumor applications. They are known to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . The structure of this compound may contribute to its ability to interact with these targets due to the presence of both the pyrazole and benzoic acid moieties.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives can often be correlated with their structural features. Key factors influencing the activity include:
- Substituents on the Pyrazole Ring : Methyl groups at positions 3 and 5 enhance lipophilicity and may improve membrane permeability.
- Azo Linkage : The diazenyl group can stabilize the compound and may participate in electron transfer processes relevant for biological interactions.
Study on Antifungal Activity
In a study focusing on antifungal properties, various pyrazole derivatives were tested against phytopathogenic fungi. The results indicated that certain modifications in the pyrazole structure could enhance antifungal efficacy significantly .
Study on Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives by demonstrating their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that compounds like this compound could serve as leads for developing new anti-inflammatory agents .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-11(8(2)14-13-7)16-15-10-6-4-3-5-9(10)12(17)18/h3-6H,1-2H3,(H,13,14)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXJGQEJPHSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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